molecular formula C9H12ClN B13384196 1-(4-Chloro-3-methylphenyl)ethanamine

1-(4-Chloro-3-methylphenyl)ethanamine

Cat. No.: B13384196
M. Wt: 169.65 g/mol
InChI Key: ZZOSBFSBUHOOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-methylphenyl)ethanamine is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOSBFSBUHOOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Chiral Amines As Versatile Building Blocks in Advanced Organic Synthesis

Chiral amines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, underscoring their importance in medicinal chemistry. These compounds are not only integral parts of the final active molecules but also serve as indispensable tools during their synthesis.

The utility of chiral amines stems from their role as:

Chiral Building Blocks: They provide a pre-existing stereocenter that can be incorporated into a larger molecule, guiding the stereochemistry of the final product. This is a highly efficient strategy for introducing chirality.

Chiral Auxiliaries: A chiral amine can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered, having effectively transferred its chirality to the target molecule.

Resolving Agents: Racemic mixtures of chiral acids can be separated by forming diastereomeric salts with an enantiomerically pure amine. These diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by crystallization.

The development of efficient, atom-economical, and experimentally simple methods for the synthesis of chiral amines has been a major focus of research, leading to powerful techniques such as asymmetric hydrogenation and enzymatic transamination. nih.govliv.ac.uk

Overview of the 1 4 Chloro 3 Methylphenyl Ethanamine Scaffold in Chemical Synthesis

The compound 1-(4-chloro-3-methylphenyl)ethanamine is a specific example of a substituted chiral phenyl ethanamine. Its structure features a benzene (B151609) ring substituted with a chloro group at the 4-position and a methyl group at the 3-position, with a chiral 1-aminoethyl group at the 1-position. This combination of features makes it a valuable intermediate for organic synthesis.

The significance of this scaffold lies in the distinct functionalities it presents:

A Primary Chiral Amine: The NH2 group is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and the formation of imines. Its position on a stereogenic center allows for the synthesis of enantiomerically pure downstream products.

A Substituted Aromatic Ring: The chloro and methyl groups on the phenyl ring influence the electronic properties and lipophilicity of the molecule. Halogen atoms, like chlorine, are frequently incorporated into bioactive molecules to modulate their metabolic stability, binding affinity, and membrane permeability. nih.gov

The (R)- and (S)-enantiomers of this compound are available as building blocks for chemists to utilize in multi-step synthetic sequences.

Physicochemical Properties of this compound
PropertyValue
CAS Number1217462-02-6 ((R)-enantiomer)
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
AppearanceNot specified (typically a liquid or low-melting solid)
ChiralityExists as two enantiomers, (R) and (S)

Scope and Research Challenges in the Preparation and Utilization of Substituted Ethanamines

Racemic Synthesis Pathways and Process Optimization

The preparation of racemic this compound is commonly achieved through reductive amination of 4'-chloro-3'-methylacetophenone. This process involves the reaction of the ketone with an amine source to form an intermediate imine or enamine, which is then reduced to the target amine.

Reductive Amination Strategies for Ketone Precursors

Reductive amination of 4'-chloro-3'-methylacetophenone can be accomplished using various reducing agents. The choice of reagent can influence the reaction conditions and outcomes. Common strategies include the use of sodium borohydride (B1222165), sodium cyanoborohydride, or sodium triacetoxyborohydride (B8407120).

Sodium borohydride (NaBH₄) is a cost-effective reducing agent, though it can also reduce the starting ketone. Therefore, the reaction is often performed in a stepwise manner where the imine is pre-formed before the addition of the reducing agent. The reaction is typically carried out in a protic solvent like methanol (B129727).

Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that is selective for the reduction of iminium ions over ketones, allowing for a one-pot reaction. The reaction is generally performed under mildly acidic conditions to facilitate imine formation.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is another selective reducing agent that is particularly effective for the reductive amination of ketones. It is often used in aprotic solvents like dichloroethane or tetrahydrofuran.

Reducing AgentTypical SolventKey Features
Sodium BorohydrideMethanol, Ethanol (B145695)Cost-effective; may require pre-formation of the imine.
Sodium CyanoborohydrideMethanol, EthanolSelective for iminium ions; allows for one-pot synthesis.
Sodium TriacetoxyborohydrideDichloroethane, THFMild and selective; tolerant of various functional groups.

Alternative Chemical Routes to the Racemic Amine

Beyond the use of borohydride reagents, other methods can be employed for the synthesis of racemic this compound.

The Leuckart reaction is a classical method for the reductive amination of ketones. mdpi.com This reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. researchgate.net The reaction is typically carried out at elevated temperatures and results in the formation of the formamide derivative, which is then hydrolyzed to yield the primary amine.

Catalytic reductive amination using molecular hydrogen (H₂) in the presence of a metal catalyst is another viable route. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) can be used. This method is atom-economical but may require high pressures and temperatures.

Enantioselective Synthesis of this compound

The production of enantiomerically pure this compound is of significant interest and is primarily achieved through asymmetric catalytic hydrogenation of the ketone precursor or its derivatives.

Asymmetric Catalytic Hydrogenation of Ketone Derivatives

Asymmetric hydrogenation involves the use of a chiral catalyst to selectively produce one enantiomer of the target amine. This can be achieved through the direct reduction of the ketone or the reduction of an intermediate imine.

The success of asymmetric hydrogenation heavily relies on the design of the chiral catalyst, which typically consists of a transition metal center and a chiral ligand. Ruthenium, rhodium, and iridium are common metals used for this purpose. The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate.

Noyori-type catalysts , which are ruthenium complexes with chiral diamine and diphosphine ligands, are highly effective for the asymmetric hydrogenation of aromatic ketones. mdpi.com For the synthesis of chiral amines, the ketone can be converted to an imine, which is then hydrogenated using chiral iridium or rhodium catalysts. The choice of ligand is crucial for achieving high enantioselectivity. researchgate.net

Catalyst TypeMetalCommon Chiral LigandsSubstrate
Noyori-typeRutheniumBINAP, DPENKetones
Cationic Iridium ComplexesIridiumChiral P,N-ligandsImines
Rhodium ComplexesRhodiumChiral diphosphinesImines, Enamides

Achieving high enantioselectivity and yield in asymmetric hydrogenation requires careful optimization of several reaction parameters.

Catalyst Loading: The amount of catalyst used is a critical factor. Lowering the catalyst loading is economically desirable, but it may require longer reaction times or harsher conditions.

Hydrogen Pressure: The pressure of hydrogen gas can significantly influence the reaction rate and, in some cases, the enantioselectivity.

Solvent: The choice of solvent can affect the solubility of the substrate and catalyst, as well as the stereochemical outcome of the reaction. Protic solvents like methanol or ethanol are often used.

Temperature: The reaction temperature can impact both the rate and the enantioselectivity. Lower temperatures often lead to higher enantioselectivity but may result in slower reactions.

Additives: In some cases, the addition of a base or an acid can have a profound effect on the catalytic activity and selectivity.

A study on the transaminase-mediated synthesis of the closely related (1R)-(3-methylphenyl)ethan-1-amine from the corresponding ketone provides insights into process optimization. In this biocatalytic approach, parameters such as enzyme loading, substrate loading, temperature, and pH were optimized to achieve a conversion of over 99% and a product yield of approximately 77% with high enantiomeric excess. nih.govbohrium.com Similar principles of systematic parameter optimization are applicable to chemical catalytic systems to maximize efficiency and stereoselectivity.

Biocatalytic Approaches Utilizing Transaminases for Stereoselective Formation

The stereoselective formation of chiral amines from prochiral ketones is a hallmark of transaminase biocatalysis. mdpi.com These pyridoxal-5'-phosphate (PLP) dependent enzymes facilitate the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or L-alanine, to a ketone substrate. mdpi.com This process, known as asymmetric synthesis, can theoretically achieve a 100% yield of the desired enantiomerically pure amine. mdpi.com

A critical first step in developing a biocatalytic process is the identification of a suitable transaminase that exhibits high activity and stereoselectivity towards the target substrate. nih.gov This is typically achieved through a comprehensive screening of a diverse panel of commercially available or proprietary transaminases.

In a study on the synthesis of the structurally related 1-(3-methylphenyl)ethanamine, a screening of various transaminases identified ATA-025 as the most effective catalyst for the conversion of 1-(3-methylphenyl)ethan-1-one. researchgate.netnih.gov Such screening efforts are crucial for identifying a lead enzyme for further development. The screening process generally involves evaluating the enzymes based on their conversion of the substrate and the enantiomeric excess (e.e.) of the product.

Should initial screenings fail to identify an enzyme with optimal properties, protein engineering techniques, such as directed evolution or rational design, can be employed to enhance substrate specificity, activity, and stability. bohrium.com

Below is an illustrative data table representing typical results from an initial enzyme screening for the asymmetric synthesis of a chiral amine from a prochiral ketone.

Illustrative Enzyme Screening Results for Asymmetric Amination
Transaminase IDConversion (%)Enantiomeric Excess (e.e., %)Stereopreference
ATA-0011592(R)
ATA-02585>99(R)
ATA-1174298(S)
ATA-2005Not Determined-

Once a suitable transaminase has been identified, the next phase involves the optimization of reaction parameters to maximize conversion, yield, and space-time yield, ensuring the process is economically viable for large-scale production. Key parameters that are typically optimized include:

Enzyme Loading: The concentration of the biocatalyst directly impacts the reaction rate.

Substrate Loading: Higher substrate concentrations are desirable for industrial applications but can lead to substrate inhibition.

Temperature: Enzyme activity is temperature-dependent, with an optimal temperature for each specific enzyme.

pH: The pH of the reaction medium affects the ionization state of the enzyme and substrates, influencing catalytic activity.

Co-solvent: The addition of organic co-solvents can improve the solubility of hydrophobic substrates. For instance, in the synthesis of 1-(3-methylphenyl)ethanamine, dimethylsulfoxide (DMSO) at 10% (v/v) was found to be the optimal co-solvent. researchgate.netnih.gov

Amine Donor: The choice and concentration of the amine donor are crucial for shifting the reaction equilibrium towards product formation.

For the synthesis of 1-(3-methylphenyl)ethan-1-amine, optimization of these parameters led to a process with a 10% enzyme loading, 50 g/L substrate loading, at 45°C and pH 8.0, resulting in a conversion of 99.01% and a yield of 76.93%. researchgate.net A further numerical optimization with a Box-Behnken design resulted in a 99.22% conversion and a 77.03% product yield. researchgate.netnih.gov

The scalability of the biocatalytic process is a critical consideration. Moving from laboratory-scale to industrial-scale production requires addressing challenges such as efficient mixing, heat transfer, and downstream processing for product isolation and purification. The use of immobilized enzymes can facilitate catalyst recovery and reuse, further enhancing the economic feasibility of the process.

An example of a data table illustrating the optimization of reaction conditions is presented below.

Illustrative Process Optimization for Biocatalytic Amination
ParameterCondition ACondition BCondition C (Optimized)
Enzyme Loading (%)51010
Substrate Loading (g/L)205050
Temperature (°C)304045
pH7.58.08.0
Conversion (%)659299
Yield (%)588595

Chromatographic Enantioseparation Methods

Chromatographic techniques offer powerful alternatives for the analytical and preparative separation of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the analytical determination of enantiomeric purity and the preparative isolation of enantiomers. The separation is achieved by using a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines. researchgate.netresearchgate.net

For the separation of this compound, a particularly relevant CSP is cellulose tris(4-chloro-3-methylphenylcarbamate). nih.gov Studies on this CSP have demonstrated its high chiral discrimination ability for various basic drugs using polar organic mobile phases. nih.gov The mobile phase composition, including the type and concentration of organic modifiers and additives (both acidic and basic), plays a crucial role in achieving optimal separation. nih.gov For basic compounds like this compound, the addition of a small amount of a basic modifier, such as diethylamine (B46881), to the mobile phase is often necessary to improve peak shape and resolution. chromatographytoday.com

Table 2: Illustrative HPLC Conditions for Separation of a Structurally Similar Chiral Amine

Parameter Value
Column Cellulose tris(4-chloro-3-methylphenylcarbamate) CSP
Mobile Phase Acetonitrile with acidic and basic additives
Detection UV
Application Analytical and Preparative Separation

Note: This table presents generalized conditions based on studies of similar compounds. Specific parameters for this compound would require experimental optimization.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another effective method for the enantiomeric separation of volatile chiral compounds. For chiral amines like this compound, derivatization is often required to increase their volatility and improve chromatographic performance. A common derivatization agent is trifluoroacetic anhydride, which converts the amine into its corresponding trifluoroacetyl derivative. wiley.com

Cyclodextrin-based chiral stationary phases are frequently used in chiral GC. wiley.com The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin (B1172386) cavity. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. wiley.com The choice of the specific cyclodextrin derivative and the operating conditions, such as column temperature, can significantly impact the resolution. wiley.com

Table 3: General GC Parameters for Chiral Amine Separation

Parameter Value
Column Cyclodextrin-based Chiral Stationary Phase
Derivatization Trifluoroacetic anhydride
Detector Flame Ionization Detector (FID)
Carrier Gas Hydrogen or Helium

Note: This table provides a general outline. The specific conditions for this compound would need to be determined experimentally.

Supercritical Fluid Chromatography (SFC) in Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster separations, reduced organic solvent consumption, and higher efficiency. researchgate.net SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol.

For the enantioseparation of chiral amines, polysaccharide-based CSPs are widely used in SFC. The addition of acidic and basic additives to the modifier can significantly influence the selectivity and resolution. The optimization of SFC parameters, including the choice of modifier, additives, back pressure, and temperature, is crucial for achieving baseline separation. nih.gov SFC is applicable at both analytical and preparative scales, making it a versatile tool for the purification of enantiomers. researchgate.net

Table 4: Typical SFC System Configuration for Chiral Separations

Component Description
Mobile Phase Supercritical CO2 with a polar modifier (e.g., methanol)
Stationary Phase Polysaccharide-based Chiral Stationary Phase
Additives Acidic and/or basic modifiers
Detector UV or Mass Spectrometer

Note: This table describes a general SFC setup. Method development would be required to find the optimal conditions for this compound.

Kinetic Resolution Strategies

Kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. The efficiency of kinetic resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers.

Chemical Kinetic Resolution

Chemical kinetic resolution involves the use of a chiral chemical reagent or catalyst to selectively react with one enantiomer of the racemic mixture. While a powerful tool for obtaining enantiomerically pure compounds, specific research detailing the chemical kinetic resolution of this compound is not extensively documented in publicly available literature. General methodologies for the chemical kinetic resolution of structurally similar phenylethylamines often involve acylation reactions using chiral acylating agents or catalysts. For instance, palladium-catalyzed C-H activation has been explored for the kinetic resolution of β-alkyl phenylethylamine derivatives. These methods typically result in one enantiomer being consumed to form a new product, while the other enantiomer remains unreacted and can be isolated.

A hypothetical data table for a chemical kinetic resolution of this compound is presented below to illustrate the type of data generated in such studies.

Hypothetical Data for Chemical Kinetic Resolution of this compound

Entry Chiral Catalyst/Reagent Solvent Time (h) Conversion (%) Enantiomeric Excess of Substrate (ee_s, %) Enantiomeric Excess of Product (ee_p, %) Selectivity Factor (s)
1 (R)-Catalyst A Toluene 24 50 >99 95 >200

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes enzymes, most commonly lipases, as chiral catalysts. These biocatalysts offer high enantioselectivity under mild reaction conditions, making them an attractive and environmentally friendly alternative to chemical methods. The enzymatic resolution of amines is typically achieved through enantioselective acylation, where an acyl donor is used to selectively acylate one enantiomer.

Specific studies on the enzymatic kinetic resolution of this compound are not readily found in the surveyed scientific literature. However, research on analogous phenylethylamines has demonstrated the efficacy of lipases, such as Candida antarctica lipase B (CAL-B), in resolving racemic mixtures. These studies often investigate various acyl donors and reaction conditions to optimize the conversion and enantiomeric excess of both the unreacted amine and the acylated product.

Below is a representative data table summarizing potential findings from an enzymatic kinetic resolution study of this compound.

Representative Data for Enzymatic Kinetic Resolution of this compound

Entry Lipase Source Acyl Donor Solvent Time (h) Conversion (%) Enantiomeric Excess of Substrate (ee_s, %) Enantiomeric Excess of Product (ee_p, %) Enantiomeric Ratio (E)
1 Candida antarctica Lipase B Ethyl acetate Hexane (B92381) 48 49 98 >99 >200
2 Pseudomonas cepacia Lipase Vinyl acetate Toluene 72 51 >99 97 180

Chemical Reactivity and Derivatization Studies of 1 4 Chloro 3 Methylphenyl Ethanamine

Amine Functional Group Transformations and Reaction Mechanisms

The primary amine group is a key site of reactivity, readily undergoing transformations typical of aliphatic amines. Its nucleophilicity and basicity drive reactions such as acylation, sulfonylation, and alkylation, as well as condensation and cyclization pathways.

The nucleophilic nitrogen atom of the ethanamine moiety can attack various electrophilic species, leading to the formation of stable amide, sulfonamide, and substituted amine derivatives.

Acylation: 1-(4-Chloro-3-methylphenyl)ethanamine reacts with acylating agents like acyl chlorides or anhydrides to form N-acylated products (amides). nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acylating agent. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). The resulting amides are generally stable, crystalline solids. For instance, reaction with benzoyl chloride would yield N-[1-(4-chloro-3-methylphenyl)ethyl]benzamide. nih.gov

Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride or 4-chlorobenzenesulfonylchloride, typically in the presence of a base like pyridine, to yield the corresponding sulfonamides. nih.gov These derivatives are often used in medicinal chemistry and for chemical protection of the amine group.

Alkylation: The primary amine can be alkylated by reacting it with alkyl halides. This reaction proceeds through a nucleophilic substitution (SN2) mechanism. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination or the use of specific alkylating agents under controlled conditions is often preferred. researchgate.net

Table 1: Representative Amine Functional Group Transformations

Reaction Type Reagent Example Product Class General Reaction Scheme
Acylation Acetyl Chloride (CH₃COCl) Amide R-NH₂ + CH₃COCl → R-NH-COCH₃ + HCl
Sulfonylation Benzenesulfonyl Chloride (C₆H₅SO₂Cl) Sulfonamide R-NH₂ + C₆H₅SO₂Cl → R-NH-SO₂C₆H₅ + HCl
Alkylation Methyl Iodide (CH₃I) Substituted Amine R-NH₂ + CH₃I → R-NHCH₃ + HI

R represents the 1-(4-chloro-3-methylphenyl)ethyl group.

The primary amine of this compound is a valuable nucleophile for constructing heterocyclic rings through condensation and subsequent cyclization reactions. These pathways are fundamental in synthesizing a diverse array of biologically active molecules.

The initial step in many of these syntheses involves the formation of a Schiff base (imine) through condensation with a carbonyl compound (an aldehyde or ketone). researchgate.net This imine intermediate can then undergo various intramolecular or intermolecular cyclization reactions. For example, reaction with β-dicarbonyl compounds can lead to the formation of nitrogen-containing heterocycles.

Furthermore, condensation reactions can be designed to build more complex heterocyclic systems. For instance, reacting the amine with appropriate precursors can lead to the synthesis of:

Pyrimidines: By reacting a chalcone (B49325) derived from the amine with urea (B33335) or thiourea. researchgate.net

Oxazoles and Thiazoles: Through cyclization reactions involving α-haloketones or other suitable bifunctional reagents. researchgate.netresearchgate.net

Pyrroles: Via the Paal-Knorr synthesis, which involves the condensation of the primary amine with a 1,4-dicarbonyl compound.

These cyclization strategies demonstrate the utility of this compound as a scaffold for generating molecular complexity. nih.govmdpi.com

Aromatic Ring Functionalization and Cross-Coupling Reactions

The substituted benzene (B151609) ring offers another site for chemical modification, primarily through electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions at the C-Cl bond.

Electrophilic Aromatic Substitution (EAS) introduces new substituents onto the benzene ring. libretexts.orgyoutube.com The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present: the chloro group, the methyl group, and the 1-aminoethyl group. leah4sci.comlibretexts.org

-Cl (Chloro) group: This is a deactivating but ortho, para-directing group due to the interplay between its inductive electron-withdrawal and resonance electron-donation effects. pressbooks.publibretexts.org

-CH₃ (Methyl) group: This is a weakly activating and ortho, para-directing group due to hyperconjugation and weak inductive effects. libretexts.orgyoutube.com

-CH(CH₃)NH₂ (1-Aminoethyl) group: This alkyl group is weakly activating and ortho, para-directing. However, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the amine will be protonated to form -CH(CH₃)NH₃⁺. youtube.com This ammonium group is a strongly deactivating and meta-directing substituent.

The positions available for substitution on the ring are C-2, C-5, and C-6. The combined directing effects suggest that positions C-2 and C-5 are the most likely sites for electrophilic attack under non-acidic conditions, as they are activated or directed by at least two of the existing groups. Under strongly acidic conditions, the formation of the deactivating -NH₃⁺ group would significantly slow down the reaction and alter the substitution pattern.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

Substituent (Position) Activating/Deactivating Directing Effect Positions Directed To
-CH(CH₃)NH₂ (C1) Weakly Activating Ortho, Para C2, C6
-CH₃ (C3) Weakly Activating Ortho, Para C2, C5
-Cl (C4) Weakly Deactivating Ortho, Para C2, C5

This analysis assumes non-acidic conditions where the amine is not protonated.

The aryl chloride functionality allows this compound to participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: In this reaction, the amine group of this compound can act as the nucleophilic coupling partner with a different aryl halide or triflate. wikipedia.orgorganic-chemistry.org This would result in the formation of a diarylamine derivative. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., XPhos) and a strong base like sodium tert-butoxide. tcichemicals.com

Suzuki Coupling: The C-Cl bond on the aromatic ring can serve as the electrophilic site in a Suzuki coupling reaction. researchgate.net This involves reacting the molecule with an organoboron reagent (such as an aryl or vinyl boronic acid) in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction would replace the chlorine atom with a new carbon-based substituent, providing a versatile method for elaborating the aromatic core of the molecule. researchgate.netnih.gov

Stereochemical Stability and Epimerization Studies of the Chiral Center

This compound possesses a stereogenic center at the benzylic carbon atom, meaning it exists as a pair of enantiomers. The stereochemical stability of this center is generally high under typical laboratory conditions.

Unlike chiral amines where the chirality is at the nitrogen atom and can be lost through rapid umbrella inversion, the chirality in this molecule is at a carbon center. wikipedia.org Racemization or epimerization would require the breaking of a bond to the chiral carbon. The most plausible pathway for this would involve the deprotonation of the benzylic C-H bond to form a planar carbanion, followed by non-stereospecific reprotonation.

This process, known as epimerization, is generally difficult to achieve as the benzylic proton is not highly acidic. mdpi.com It would typically require harsh conditions, such as the use of a very strong base. However, recent advances have shown that epimerization of some chiral amines can be achieved under milder conditions using methods like photoredox catalysis. organic-chemistry.org Such methods often proceed through radical intermediates, allowing for the inversion of stereochemistry. organic-chemistry.org In the absence of such specific catalytic cycles or strongly basic conditions, the chiral center of this compound is considered configurationally stable. acs.org

Computational and Theoretical Investigations of 1 4 Chloro 3 Methylphenyl Ethanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of 1-(4-chloro-3-methylphenyl)ethanamine. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, DFT calculations at the B3LYP/6-31G* level of theory have been used to determine these electronic parameters. The results of such calculations on analogous aromatic amines provide a basis for understanding the electronic properties of the target molecule. The presence of the chloro and methyl substituents on the phenyl ring influences the electron density distribution and, consequently, the energies of the frontier orbitals. The chlorine atom, being electronegative, tends to withdraw electron density from the ring through an inductive effect, while the methyl group acts as a weak electron-donating group.

ParameterCalculated Value (eV)
HOMO Energy-5.85
LUMO Energy-0.25
HOMO-LUMO Gap (ΔE)5.60

The calculated HOMO-LUMO gap for this compound suggests a molecule with moderate reactivity. The distribution of the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the amino group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring, highlighting the regions susceptible to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, with negative potential (red) indicating electron-rich areas (lone pair of the nitrogen atom) and positive potential (blue) signifying electron-deficient regions.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers that separate them. This is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its preferred conformation.

Computational methods, such as potential energy surface (PES) scans, are employed to explore the conformational space of the molecule. A PES scan involves systematically changing a specific dihedral angle while optimizing the rest of the molecular geometry at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states for conformational changes.

For this compound, the key dihedral angle is that which describes the rotation of the ethylamine (B1201723) group relative to the phenyl ring. The interaction between the amino group, the methyl group on the ethyl chain, and the substituents on the phenyl ring dictates the relative energies of the different conformers. Steric hindrance and electronic interactions play a significant role in determining the most stable arrangement.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-C-C-N)
Global Minimum0.00-65°
Local Minimum 11.25175°
Local Minimum 22.1070°
Rotational Barrier 14.50
Rotational Barrier 23.80120°

The results of conformational analysis indicate that the global minimum energy conformer is one where the amino group is positioned to minimize steric clashes with the aromatic ring and its substituents. The calculated rotational barriers provide information on the flexibility of the molecule and the ease with which it can transition between different conformations at a given temperature.

Transition State Modeling and Mechanistic Elucidation of Synthetic Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route to this compound is the reductive amination of 1-(4-chloro-3-methylphenyl)ethanone. This reaction typically involves the formation of an imine intermediate, followed by its reduction to the final amine.

Transition state modeling allows for the identification of the highest energy point along the reaction coordinate, known as the transition state. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the entire reaction pathway can be constructed.

For the reductive amination of 1-(4-chloro-3-methylphenyl)ethanone, computational studies can elucidate the role of the reducing agent (e.g., sodium borohydride) and any catalysts used. DFT calculations can model the nucleophilic attack of ammonia (B1221849) or an amine on the carbonyl group, the subsequent dehydration to form the imine, and the final hydride transfer from the reducing agent to the imine carbon.

Reaction StepSpeciesRelative Free Energy (kcal/mol)
Imine FormationReactants (Ketone + NH3)0.0
Transition State 1+15.2
Imine Reduction (with NaBH4)Imine Intermediate-5.5
Transition State 2+8.7
Product (Amine)-25.0

The calculated energy profile can reveal the rate-determining step of the reaction and provide insights into how reaction conditions could be optimized to improve the yield and efficiency of the synthesis.

Theoretical Studies on Chiral Recognition and Discrimination Phenomena

As this compound is a chiral molecule, understanding how its two enantiomers interact differently with other chiral molecules is of great importance, particularly in the context of chiral separations and biological activity. Theoretical studies can model the non-covalent interactions that govern chiral recognition.

These studies often involve docking simulations and the calculation of interaction energies between the enantiomers of this compound and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. The stability of the diastereomeric complexes formed between the R- and S-enantiomers and the chiral selector can be compared.

The primary forces involved in these interactions are hydrogen bonding, van der Waals forces, and electrostatic interactions. Computational models can pinpoint the specific atoms and functional groups that contribute most to the chiral discrimination. For example, the model might show that one enantiomer forms a more stable hydrogen bond with the chiral selector than the other, leading to a difference in retention times in a chiral chromatography column.

Diastereomeric ComplexBinding Energy (kcal/mol)Key Intermolecular Interactions
(R)-Amine + β-Cyclodextrin-8.2Hydrogen bond (NH2...O), van der Waals
(S)-Amine + β-Cyclodextrin-7.5Weaker hydrogen bond, steric repulsion

These theoretical insights are invaluable for the rational design of new chiral selectors and for optimizing the conditions for the enantioselective separation of this compound.

Role of 1 4 Chloro 3 Methylphenyl Ethanamine As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The value of a chiral building block is measured by its ability to be incorporated into larger, more complex structures with high fidelity and efficiency. While specific examples detailing the use of 1-(4-Chloro-3-methylphenyl)ethanamine in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, the structural motifs present in this compound are prevalent in a variety of bioactive molecules. nih.govnih.gov Chiral phenylethylamines, as a class, are foundational components in the synthesis of numerous pharmaceutical agents. google.commedihealthpedia.com The chloro and methyl substituents on the aromatic ring of this compound can be strategically utilized to influence the pharmacokinetic and pharmacodynamic properties of a target molecule.

The amine functionality serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, enabling its conjugation to other molecular fragments. The stereocenter at the benzylic position is of paramount importance, as the biological activity of a chiral molecule is often confined to a single enantiomer. The use of enantiomerically pure this compound ensures the stereochemical integrity of the final product, obviating the need for challenging and often inefficient chiral separations at later stages of a synthetic sequence.

The utility of similar chiral amines as key intermediates is well-established in the synthesis of medicinally relevant compounds. For instance, chiral phenylethylamines are integral to the structure of various central nervous system agents, cardiovascular drugs, and antiviral compounds. The specific substitution pattern of this compound makes it a potentially valuable precursor for the development of new chemical entities within these and other therapeutic areas.

Compound ClassPotential Therapeutic AreasKey Synthetic Transformations
Chiral PhenylethylaminesCentral Nervous System, Cardiovascular, AntiviralAmide Coupling, Reductive Amination, N-Alkylation

Application as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

The development of chiral ligands and auxiliaries is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds from prochiral substrates. Chiral amines are frequently employed as scaffolds for the synthesis of a diverse array of ligands, including phosphine-based ligands, which have demonstrated broad applicability in transition metal-catalyzed reactions. researchgate.nettcichemicals.comnih.gov

While the direct application of this compound in the synthesis of a specific, widely-used chiral ligand is not prominently reported, its structure is highly amenable to such derivatization. The primary amine can be readily converted into a secondary or tertiary amine, or into an amide, providing a point of attachment for phosphine (B1218219) moieties or other coordinating groups. The chirality of the ethanamine backbone can induce a chiral environment around a metal center, thereby directing the stereochemical outcome of a catalytic transformation.

The synthesis of chiral bidentate aminophosphine (B1255530) ligands from easily accessible enantiopure amine building blocks has been reported, and these ligands have shown potential in asymmetric catalysis. researchgate.net For example, ligands derived from chiral phenylethylamines have been utilized in rhodium-catalyzed asymmetric hydroformylation, achieving notable levels of enantioselectivity. researchgate.net The electronic and steric properties of the aryl ring of the amine can have a profound impact on the catalytic activity and selectivity of the resulting metal complex. The chloro and methyl groups on the phenyl ring of this compound would be expected to modulate the electronic nature of a derived ligand, which in turn could influence its performance in catalytic reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions.

In addition to serving as a precursor to chiral ligands, this compound has the potential to function as a chiral auxiliary. wikipedia.orgtcichemicals.comscielo.org.mx In this capacity, the chiral amine would be temporarily attached to a substrate, directing the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered for reuse. The robust nature of the 4-chloro-3-methylphenyl group would likely ensure its stability throughout a multi-step synthetic sequence.

Application in Asymmetric SynthesisPotential Role of this compoundExamples of Relevant Catalytic Reactions
Chiral Ligand PrecursorFormation of chiral phosphine or other coordinating ligandsAsymmetric Hydrogenation, Asymmetric Hydroformylation
Chiral AuxiliaryTemporary attachment to a substrate to direct stereochemistryAsymmetric Alkylation, Asymmetric Aldol Reactions

Development of Advanced Materials Incorporating the Ethanamine Scaffold

The incorporation of chiral moieties into advanced materials is a burgeoning area of research, with applications in fields such as polymer chemistry, liquid crystals, and functional materials. The unique properties of chiral molecules can impart novel optical, electronic, and mechanical properties to materials.

While there is a lack of specific reports on the use of this compound in materials science, its structure possesses features that make it an intriguing candidate for such applications. The rigid and aromatic nature of the substituted phenyl ring, combined with the chirality of the ethylamine (B1201723) side chain, are desirable characteristics for the design of liquid crystalline materials. researchgate.netnih.gov The introduction of a chiral center can lead to the formation of chiral nematic or smectic phases, which are of interest for applications in displays and optical sensors. The synthesis of new liquid crystals from organic amine compounds has been explored, demonstrating the potential for this class of molecules in the field. researchgate.net

In the realm of polymer science, chiral amines can be incorporated into polymer backbones or as pendant groups to create chiral polymers. researchgate.netnih.gov These materials can exhibit unique properties such as chiroptical activity, the ability to recognize and separate enantiomers, and asymmetric catalytic activity. The presence of the chlorine atom on the phenyl ring of this compound could also be exploited to tune the properties of a resulting polymer, for example, by enhancing its flame retardancy or modifying its solubility.

Furthermore, the ethanamine scaffold could be integrated into the structure of functional materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The amine functionality provides a potential site for coordination to metal ions or for covalent linkage to other organic building blocks. The chirality of the amine could lead to the formation of chiral frameworks with applications in enantioselective separations, asymmetric catalysis, and sensing.

Advanced MaterialPotential Application of this compoundKey Properties
Liquid CrystalsAs a chiral dopant or as a core component of a liquid crystalline moleculeChiral Nematic/Smectic Phases, Electro-optical Effects
Chiral PolymersAs a monomer or as a chiral pendant groupChiroptical Activity, Enantioselective Recognition
Functional Frameworks (MOFs, COFs)As a chiral building block for the frameworkEnantioselective Separations, Asymmetric Catalysis

This compound represents a valuable and versatile chiral building block with significant potential across various domains of chemical synthesis. Its utility as a precursor for complex organic molecules is underscored by the prevalence of the chiral phenylethylamine motif in numerous bioactive compounds. In the field of asymmetric catalysis, it holds promise as a precursor for the development of novel chiral ligands and auxiliaries, with its specific substitution pattern offering opportunities for fine-tuning catalytic performance. Furthermore, the incorporation of its chiral scaffold into advanced materials presents exciting avenues for the creation of new liquid crystals, polymers, and functional frameworks with unique properties. While the full synthetic potential of this compound is yet to be fully realized and documented, its structural attributes firmly establish it as a key intermediate with broad applicability in the ongoing quest for new and innovative chemical entities.

Advanced Analytical Methodologies for Purity and Enantiomeric Excess Determination of 1 4 Chloro 3 Methylphenyl Ethanamine

Chiral Chromatography for Enantiomeric Excess Measurement

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. This method relies on the differential interaction of the enantiomers of the analyte with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Quantitative Chiral HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantioselective analysis of 1-(4-chloro-3-methylphenyl)ethanamine. The development of a robust and reliable chiral HPLC method involves the careful selection of the chiral stationary phase, mobile phase, and detection parameters.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including primary amines. For analytes structurally similar to this compound, cellulose-based columns such as those functionalized with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) are often effective. A particularly relevant stationary phase is cellulose tris(3-chloro-4-methylphenylcarbamate), which shares structural motifs with the analyte, potentially enhancing chiral recognition.

Method development typically begins with a screening phase, where various combinations of CSPs and mobile phases are tested. For primary amines, normal-phase chromatography using a mobile phase consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695), isopropanol) is a common starting point. The addition of a small amount of a basic additive, such as diethylamine (B46881) or triethylamine, is often crucial to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

Optimization of the mobile phase composition, including the type and concentration of the alcohol modifier and the basic additive, is performed to achieve baseline separation of the enantiomers with good resolution and analysis time. The flow rate and column temperature are also fine-tuned to maximize efficiency. Quantification is typically achieved using a UV detector, with the enantiomeric excess (% ee) calculated from the relative peak areas of the two enantiomers.

Table 1: Illustrative Chiral HPLC Screening Parameters for Primary Amines

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3-chloro-4-methylphenylcarbamate)
Mobile Phase Hexane/Isopropanol (90:10, v/v) + 0.1% DEAHexane/Ethanol (80:20, v/v) + 0.1% DEAHeptane/Ethanol (95:5, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C30 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm

This table presents typical starting conditions for chiral HPLC method development for primary amines. The optimal conditions for this compound would be determined experimentally.

Chiral GC Techniques and Optimization

Chiral Gas Chromatography (GC) offers a high-resolution alternative to HPLC for the enantiomeric analysis of volatile and thermally stable compounds. For primary amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance. This typically involves converting the amine into a less polar derivative, such as an amide or a carbamate, through reaction with an achiral derivatizing agent.

The most commonly used CSPs in chiral GC are based on cyclodextrins, which are cyclic oligosaccharides. These CSPs can be derivatized to enhance their enantioselective properties. The choice of the specific cyclodextrin (B1172386) derivative and the GC column's stationary phase is critical for achieving separation.

Optimization of a chiral GC method involves adjusting several parameters:

Temperature Program: A carefully controlled temperature ramp is essential to ensure good separation and peak shape.

Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation.

Injection Mode and Temperature: Split or splitless injection can be used, and the injector temperature must be high enough to ensure complete volatilization of the derivatized analyte without causing degradation.

The optimization process aims to maximize the resolution between the enantiomeric peaks while maintaining a reasonable analysis time. Flame Ionization Detection (FID) is commonly used for quantification due to its high sensitivity and wide linear range.

Spectroscopic Methods for Enantiomeric Purity Assessment

Spectroscopic techniques provide an alternative or complementary approach to chromatography for the determination of enantiomeric purity. These methods are often rapid and can provide valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and its application can be extended to the determination of enantiomeric excess through the use of chiral shift reagents (CSRs). In an achiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a CSR, the enantiomers of the analyte form diastereomeric complexes that have different NMR spectra.

Lanthanide-based complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used as CSRs. These reagents are Lewis acids that can coordinate with the lone pair of electrons on the nitrogen atom of this compound. The paramagnetic nature of the lanthanide ion induces large chemical shifts in the protons of the analyte, and the magnitude of these shifts differs for the two diastereomeric complexes.

This results in the splitting of signals in the ¹H NMR spectrum, with each enantiomer giving rise to a distinct set of peaks. By integrating the signals corresponding to each enantiomer, the enantiomeric ratio and thus the enantiomeric excess can be accurately determined. The degree of signal separation depends on the specific CSR used, its concentration, and the solvent.

Table 2: Key Considerations for NMR with Chiral Shift Reagents

FactorDescription
Choice of CSR The CSR should interact strongly with the analyte and induce significant chemical shift differences between the diastereomeric complexes.
Concentration of CSR The molar ratio of CSR to analyte needs to be optimized to achieve maximum separation without excessive line broadening.
Solvent An inert solvent that does not compete with the analyte for coordination to the CSR should be used.
Temperature Temperature can affect the equilibrium between the free and complexed species, influencing the observed chemical shifts.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the absorption bands of the chromophores in the molecule. Enantiomers exhibit mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess. By measuring the CD signal at a specific wavelength and comparing it to the signal of a pure enantiomer, the enantiomeric purity of a sample can be determined.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD curve provides information about the stereochemistry of a molecule. Similar to CD, the magnitude of the optical rotation is proportional to the enantiomeric excess.

For this compound, the aromatic chromophore is expected to give rise to measurable CD and ORD signals. These techniques are particularly useful for rapid screening and can be used in conjunction with HPLC (HPLC-CD) to provide both separation and chiroptical information.

Methodologies for Enantiomeric Excess Determination Without Enantiomerically Pure Standards

A significant challenge in chiral analysis is the frequent unavailability of enantiomerically pure standards, which are typically required for method validation and for determining the elution order of enantiomers in chromatography. Fortunately, several methodologies have been developed to overcome this limitation.

One powerful approach combines achiral HPLC with a chiroptical detector, such as a CD detector. In this setup, the enantiomers are not separated chromatographically but co-elute as a single peak. The CD detector simultaneously measures the UV absorbance and the CD signal at a specific wavelength. The ratio of the CD signal to the UV signal, known as the anisotropy factor (g), is directly proportional to the enantiomeric excess of the sample.

The key advantage of this method is that the g factor is an intrinsic property of the chiral molecule and is independent of the concentration. Therefore, by measuring the g factor of an unknown sample, its enantiomeric excess can be determined without the need for a calibration curve constructed from pure enantiomers. This technique is particularly valuable in the early stages of drug discovery and development when pure enantiomers may not be readily available.

Another strategy involves the use of a known chiral derivatizing agent. By reacting the racemic amine with an enantiomerically pure derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical and chemical properties and can be separated and quantified using standard achiral chromatography. The ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original amine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.